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Compound of Interest

Compound Name: Ica 105665

Cat. No.: B15587546

A Comparative Analysis of Ica 105665's Anti-
Epileptic Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-epileptic properties of Ica 105665,
a novel Kv7 potassium channel agonist, with established anti-epileptic drugs (AEDs). The
information is intended to assist researchers in replicating key experiments and evaluating the
therapeutic potential of this compound.

Executive Summary

Ica 105665 is a novel small molecule that has demonstrated broad-spectrum anti-seizure
activity in multiple preclinical models and has shown target engagement in a clinical proof-of-
concept study in patients with photosensitive epilepsy.[1] Its mechanism of action, the
activation of Kv7.2/7.3 and Kv7.3/7.5 potassium channels, offers a distinct therapeutic
approach compared to many existing AEDs. This guide presents a detailed comparison of Ica
105665 with Retigabine (a clinically approved Kv7 channel opener), Lamotrigine,
Levetiracetam, and Vigabatrin, focusing on their efficacy in key preclinical and clinical
experimental models.
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Preclinical Efficacy in Animal Models of Epilepsy

The following table summarizes the median effective dose (ED50) of Ica 105665 and

comparator drugs in standard preclinical models of epilepsy. These models are predictive of

efficacy against different seizure types.

Maximal

6 Hz (44mA) Pentylenetetra .
Electroshock . Electrical
Drug Seizure Test zole (PTZ) L
(MES) ED50 Kindling Model
ED50 (mgl/kg) ED50 (mgl/kg)
(mglkg)
Effective at <1 -
Ica 105665 <1-5 <1-5 <1-5
5 mg/kg[1]
Dose-dependent
o ) ) anticonvulsant
Retigabine 7.05 (mice)[2] - Effective[3]
effect at 10, 20,
and 40 mg/kg[4]
Dose-
) dependently
Effective at 20
Lamotrigine 9.67 (mice)[2] - suppressed PTZ-
mg/kg[s] :
induced
seizures[5]

Inactive (up to
540 mg/kg)[6]

Levetiracetam

Inactive (up to
540 mg/kg)[6]

ED50 = 7 mg/kg
(electrically
kindled mice), 36
mg/kg (PTZ-
kindled mice)[6]

Vigabatrin -

Note: A dash (-) indicates that specific ED50 values were not readily available in the searched

literature.

Clinical Efficacy in Photosensitive Epilepsy
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The photosensitive epilepsy model in humans is a valuable tool for early proof-of-concept

studies of new AEDs. The primary endpoint is the reduction of the photoparoxysmal response

(PPR), often quantified as the change in the Standard Photosensitivity Range (SPR).

Drug

Dose(s)

Key Findings

Ica 105665

100 mg, 400 mg, 500 mg

Reduced SPR in 1 of 4
patients (100 mg), 2 of 4
patients (400 mg), and 4 of 6
patients (500 mg). Complete
abolishment of SPR in one
patient at 400 mg.[1][7]

Lamotrigine

120 mg, 240 mg

Reduction in photosensitivity in
six patients, with abolition in
two.[8]

Levetiracetam

250 mg, 500 mg, 750 mg,
1000 mg

Dose-dependent suppression
of PPR. Complete abolishment
was observed at 750 mg and
1000 mg.[6]

Vigabatrin

Single dose

Significantly suppressed the
photoconvulsive response in 3

out of 6 subjects.

Experimental Protocols

Preclinical Models

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling

generalized tonic-clonic seizures.

Procedure:

o Administer the test compound or vehicle to rodents (mice or rats) via the desired route (e.g.,

oral gavage, intraperitoneal injection).
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At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA,
60 Hz for 0.2 seconds in mice) through corneal or auricular electrodes.[9][10]

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
The endpoint is the abolition of the hindlimb tonic extension.

Calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb
extension.

Objective: To identify compounds effective against partial seizures, particularly those that may
be resistant to other AEDs.

Procedure:
Administer the test compound or vehicle to rodents.

At the time of predicted peak effect, deliver a low-frequency (6 Hz), long-duration (3
seconds) electrical stimulus of a specific current (e.g., 32 or 44 mA in mice) through corneal
electrodes.[11][12]

Observe the animal for a characteristic seizure phenotype, which includes a stun posture,
forelimb clonus, and twitching of the vibrissae.[13]

An animal is considered protected if it resumes normal exploratory behavior within 10
seconds of the stimulus.[12]

Determine the ED50 for protection against the seizure.

Objective: To evaluate a compound's ability to raise the seizure threshold, modeling myoclonic
and absence seizures.

Procedure:
o Administer the test compound or vehicle to rodents.

» At the time of predicted peak effect, administer a subcutaneous or intraperitoneal injection of
a convulsive dose of PTZ (e.g., 35 mg/kg in rats for kindling).[5]
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» Observe the animals for a defined period (e.g., 30 minutes) for the presence and severity of
seizures, typically scored on a scale (e.g., Racine scale).

» The endpoint can be the absence of clonic seizures or an increase in the latency to the first

seizure.
e Calculate the ED50 for preventing PTZ-induced seizures.

Objective: To model the development and treatment of focal seizures that secondarily
generalize, reflecting aspects of temporal lobe epilepsy.

Procedure:

o Surgically implant an electrode into a specific brain region, commonly the amygdala or
hippocampus, of a rodent.[14][15]

» Deliver a brief, low-intensity electrical stimulus daily or on a set schedule.

« Initially, this stimulus evokes a focal seizure (afterdischarge) with minimal or no behavioral

signs.

o With repeated stimulation, the seizure duration and behavioral severity progressively
increase, eventually leading to generalized tonic-clonic seizures (a fully kindled state).

e Once the animal is fully kindled, administer the test compound or vehicle before the electrical

stimulation.

o Assess the compound's ability to reduce the seizure severity score, decrease the
afterdischarge duration, or increase the seizure threshold.

Clinical Model

Objective: To assess the acute anti-epileptic effect of a drug in humans with a known sensitivity
to intermittent photic stimulation (IPS).

Procedure:
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» Patient Selection: Recruit patients with a history of a reproducible photoparoxysmal
response (PPR) on electroencephalogram (EEG) upon exposure to IPS.

e Baseline Assessment (Day 1):
o Administer a placebo.

o At standardized time points, expose the patient to a range of IPS frequencies (e.g., 1-60
Hz).

o Record the EEG continuously to identify the range of frequencies that elicit a PPR. This
determines the baseline Standard Photosensitivity Range (SPR).

e Drug Administration (Day 2):
o Administer a single dose of the investigational drug (e.g., Ica 105665).
e Post-Dose Assessment (Day 2):

o Repeat the IPS procedure and EEG recordings at the same standardized time points as
on Day 1.

o Determine the SPR at each time point post-dosing.
o Endpoint Analysis:

o The primary endpoint is the change in the SPR from baseline. A reduction in the SPR
indicates an anti-epileptic effect.

o Secondary endpoints can include the number of patients with a complete abolition of the
PPR and the duration of the effect.

Mandatory Visualization
Signaling Pathway of Ica 105665
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Caption: Mechanism of action of Ica 105665.

Experimental Workflow for Photosensitive Epilepsy Trial
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Caption: Workflow for a photosensitive epilepsy clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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